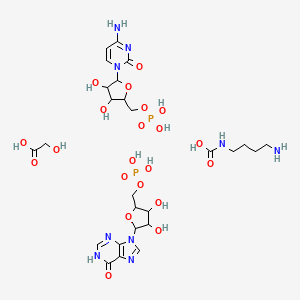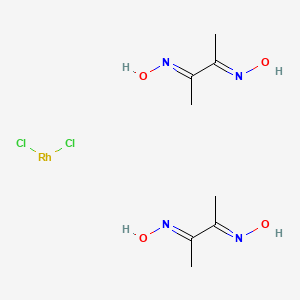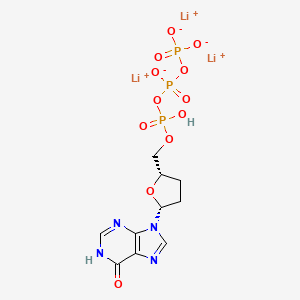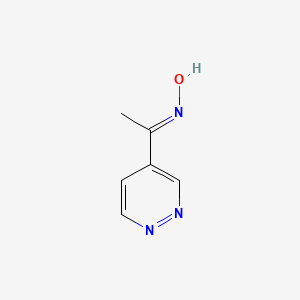![molecular formula C13H14ClFN2O2 B1497460 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone CAS No. 1018525-90-0](/img/structure/B1497460.png)
2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone
Overview
Description
2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a synthetic organic compound characterized by a unique chemical structure that incorporates a piperazine ring, a benzoyl group, and a chloro-ethanone moiety. Its distinct arrangement of atoms lends itself to varied applications in scientific research, particularly within the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone generally involves the chlorination of an ethanone precursor followed by a coupling reaction with 4-(4-fluoro-benzoyl)-piperazine. This process requires specific reaction conditions, typically including the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination.
Industrial Production Methods: On an industrial scale, the synthesis can be scaled up using large reactors that ensure thorough mixing and consistent temperature control, optimizing yield and purity. Automated systems often handle the addition of reactants and control of reaction parameters to maintain reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can be substituted by various nucleophiles, leading to the formation of new derivatives.
Reduction and Oxidation: The compound can undergo reduction or oxidation, depending on the reagents used, altering its functional groups and overall chemical properties.
Common Reagents and Conditions:
Substitution: Typical nucleophiles include amines and thiols. Reaction conditions might involve solvents like ethanol or methanol and catalysts such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed:
From Substitution: Derivatives with new functional groups in place of the chloro group.
From Reduction: Compounds with reduced functionalities, such as alcohols.
From Oxidation: Compounds with oxidized functionalities, such as carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry. Biology: Used as a probe in biochemical studies to investigate enzyme interactions and binding mechanisms. Medicine: Explored for potential therapeutic properties, particularly in drug design and development. Industry: Utilized in the production of specialized materials and as a chemical intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to changes in cellular functions. The precise pathways and targets can vary depending on the application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, such as 2-Chloro-1-[4-benzoyl-piperazin-1-yl]-ethanone and 2-Chloro-1-[4-(4-chloro-benzoyl)-piperazin-1-yl]-ethanone, the presence of the 4-fluoro substituent in 2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone offers unique electronic and steric properties. These properties can influence its reactivity and binding affinity, making it more suitable for specific scientific applications.
Similar Compounds:
2-Chloro-1-[4-benzoyl-piperazin-1-yl]-ethanone
2-Chloro-1-[4-(4-chloro-benzoyl)-piperazin-1-yl]-ethanone
2-Chloro-1-[4-(4-methyl-benzoyl)-piperazin-1-yl]-ethanone
The unique properties and versatility of this compound make it a valuable compound in various fields of scientific research and industry
Properties
IUPAC Name |
2-chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-1-3-11(15)4-2-10/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKCXYZCSHKCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651570 | |
| Record name | 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018525-90-0 | |
| Record name | 2-Chloro-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine](/img/structure/B1497390.png)

![{4-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}mercury(1+) acetate](/img/structure/B1497394.png)
![3-Aminopyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B1497396.png)


![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)




![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)


